![molecular formula C19H10ClNO B12820212 Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
Indolo[3,2,1-de]acridin-8-one, 7-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolo[3,2,1-de]acridin-8-one, 7-chloro- is a synthetic compound belonging to the class of acridines and acridones. These compounds are known for their planar aromatic structures, which enable them to intercalate within double-stranded DNA, thus interfering with cellular machinery. This property makes them significant in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[3,2,1-de]acridin-8-one, 7-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Indolo[3,2,1-de]acridin-8-one, 7-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted acridines .
Scientific Research Applications
Indolo[3,2,1-de]acridin-8-one, 7-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its ability to intercalate DNA, making it useful in genetic research.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Indolo[3,2,1-de]acridin-8-one, 7-chloro- primarily involves intercalation within DNA strands. This intercalation disrupts the normal functioning of DNA, leading to inhibition of replication and transcription processes. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: Known for their biological activity and structural similarity.
Acridines: Share the planar aromatic structure and DNA intercalation properties.
Carbazoles: Another class of compounds with similar aromatic characteristics.
Uniqueness
Indolo[3,2,1-de]acridin-8-one, 7-chloro- stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C19H10ClNO |
|---|---|
Molecular Weight |
303.7 g/mol |
IUPAC Name |
11-chloro-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one |
InChI |
InChI=1S/C19H10ClNO/c20-14-10-9-12-11-5-1-3-7-15(11)21-16-8-4-2-6-13(16)19(22)17(14)18(12)21/h1-10H |
InChI Key |
LCRYBTXAJNBIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)

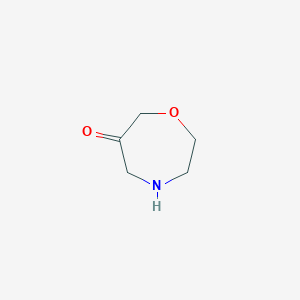
![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)
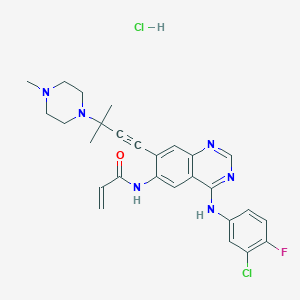
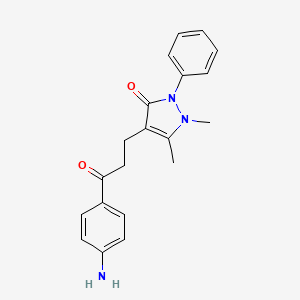
![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
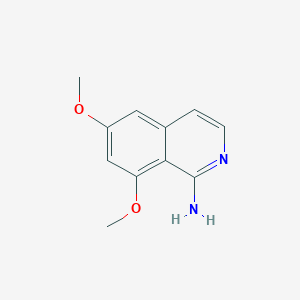
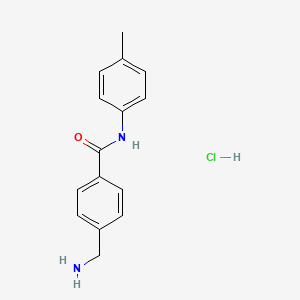
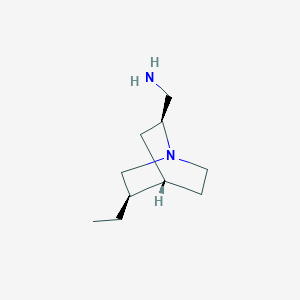
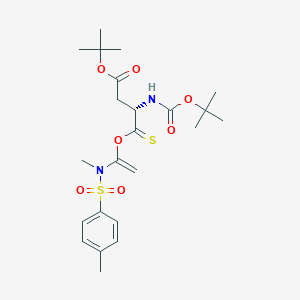
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
